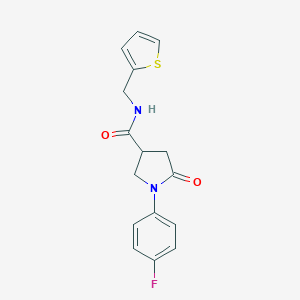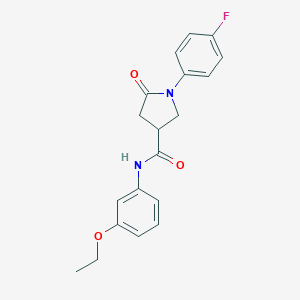![molecular formula C17H16BrN3O2 B296642 2-(5-{[2-bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B296642.png)
2-(5-{[2-bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-{[2-bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a brominated phenoxy group, a pyridine ring, and an oxadiazole moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[2-bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multiple steps, starting with the bromination of 4-propan-2-ylphenol to form 2-bromo-4-propan-2-ylphenol. This intermediate is then reacted with chloromethylpyridine under basic conditions to yield the corresponding ether. The final step involves the cyclization of this intermediate with a nitrile oxide to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-{[2-bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine moiety.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like amines or thiols.
Scientific Research Applications
2-(5-{[2-bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-{[2-bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-(5-{[2-bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for a wide range of applications, from synthetic chemistry to biomedical research.
Properties
Molecular Formula |
C17H16BrN3O2 |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
5-[(2-bromo-4-propan-2-ylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H16BrN3O2/c1-11(2)12-6-7-15(13(18)9-12)22-10-16-20-17(21-23-16)14-5-3-4-8-19-14/h3-9,11H,10H2,1-2H3 |
InChI Key |
DHAVRAFTIHOFPT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=N3)Br |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[1-(4-methoxyphenyl)ethylidene]amino}-2-[(4-methylphenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B296565.png)
![3-(Cyclohexylideneamino)-2-[(4-methylphenoxy)methyl]quinazolin-4-one](/img/structure/B296566.png)

![N-(3-acetylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B296570.png)
![4-(4-fluorophenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296572.png)
![8-bromo-6-fluoro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296573.png)
![6-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296574.png)
![8-bromo-4-(2,3-dimethoxyphenyl)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296576.png)
![4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296578.png)
![4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296580.png)
![4-(5-bromo-2-methoxyphenyl)-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296581.png)
